2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex heterocyclic compound that features a thiazole ring fused with a pyridine ring, along with a pyrimidine moiety
Preparation Methods
The synthesis of 2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include key signaling cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
- 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole These compounds share structural similarities but may differ in their specific biological activities or chemical properties, highlighting the uniqueness of 2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine in terms of its potential applications and reactivity.
Properties
Molecular Formula |
C16H16N6S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C16H16N6S/c1-3-18-15(19-4-1)21-7-11-9-22(10-12(11)8-21)16-20-13-6-17-5-2-14(13)23-16/h1-6,11-12H,7-10H2 |
InChI Key |
YTCQROLCRKKYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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